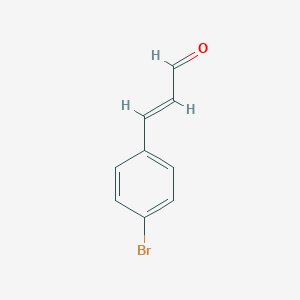
4-Bromocinnamaldehyde
Vue d'ensemble
Description
4-Bromocinnamaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C9H7BrO and its molecular weight is 211.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Appetite Suppressants : It is used for synthesizing the active enantiomer of the appetite suppressant 2-benzylmorpholine (D’Arrigo, Lattanzio, Fantoni, & Servi, 1998).
Pyrrole Chemistry : In pyrrole chemistry, it aids in preparing 4-bromo, 5-bromo, and 4,5-dibromo derivatives, which are easily removable by catalytic hydrogenation (Anderson & Lee, 1965).
Organic Photovoltaic Devices : It functions as a processing additive to control phase separation and purity in these devices (Liu et al., 2012).
Electrochemical Behavior Studies : It influences the electrochemical behavior of bismuth in chloride media, altering anodic polarization curve parameters (Berezhnaya & Mishurov, 2016).
Inhibition of JAK2 Enzyme : Derivatives like 4-Hydroxy-3-methoxycinnamaldehyde could be potential JAK2 inhibitors, important for therapeutic applications (Thirunavukkarasu et al., 2018).
Synthesis Methodology : A novel method for synthesizing α-bromocinnamaldehydes from aromatic aldehydes has been developed for moderate to good yields (Shastin et al., 2005).
Preparation of Brominated Pyrimidinones : Bromination yields 5-bromo- and 5,5-dibromopyrimidinones (Zigeuner et al., 1975).
Detection of Catechins and Proanthocyanidins : As a selective reagent for detecting these compounds in plant and beverage extracts (Treutter, 1989).
Inhibition of Respiratory Syncytial Virus : 4-Methoxycinnamaldehyde inhibits the cytopathic effect of RSV in human larynx carcinoma cell lines (Wang et al., 2009).
Anti-Fungal Agent : Studies show it is excreted in feces and urine within 48 hours after oral administration (Akimoto, Nito, & Urakubo, 1988).
Molecular Analysis : It's a component in Schiff base compounds with specific structural and interaction characteristics (Arunagiri et al., 2018).
Mutagenic Properties : Alpha-bromocinnamaldehyde is identified as a potent mutagen (Kojima et al., 1989).
Mécanisme D'action
Safety and Hazards
4-Bromocinnamaldehyde is considered hazardous. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Orientations Futures
Propriétés
IUPAC Name |
(E)-3-(4-bromophenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-7H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRAWLRFGKLUMW-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49678-04-8 | |
| Record name | Trans-4-bromocinnamaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-bromocinnamaldehyde exhibit its antimicrobial and antibiofilm effects against Vibrio parahaemolyticus?
A: this compound disrupts various mechanisms crucial for Vibrio parahaemolyticus virulence and biofilm formation. [] It inhibits the bacteria's ability to adhere to surfaces by:
- Reducing cell surface hydrophobicity: This makes it difficult for the bacteria to attach to surfaces. []
- Impairing fimbriae production: Fimbriae are hair-like structures that bacteria use for attachment. []
- Disrupting flagella-mediated motility: Both swimming and swarming phenotypes are hindered, limiting the bacteria's ability to move and form biofilms. []
- Decreasing protease secretion: Proteases are enzymes involved in bacterial pathogenicity. []
- Reducing indole production: Indole acts as a signaling molecule in quorum sensing, which is important for biofilm formation. []
- Quorum sensing and biofilm formation (e.g., aphA, cpsA, luxS, opaR). []
- Virulence (e.g., fliA, tdh, vopS). []
- Membrane integrity (e.g., fadL, nusA). []
Q2: Does this compound exhibit a broad-spectrum antimicrobial effect?
A: While the research primarily focuses on Vibrio parahaemolyticus, this compound also demonstrates antimicrobial and antibiofilm activity against Vibrio harveyi. [] This suggests a potential for broad-spectrum activity against other Vibrio species, warranting further investigation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


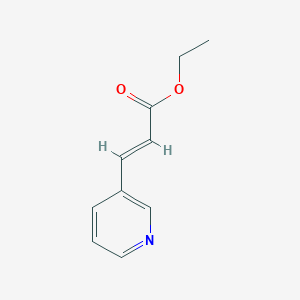
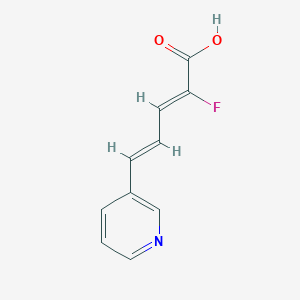
![2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14961.png)


![2,3-Diphenylpyrazino[2,3-d]pyridazine-5,8-diamine](/img/structure/B14965.png)

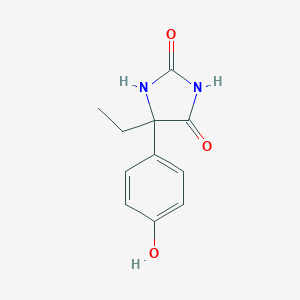
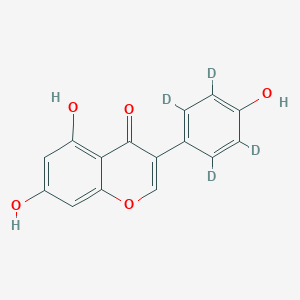

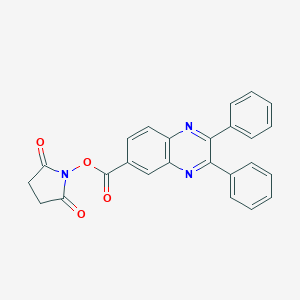
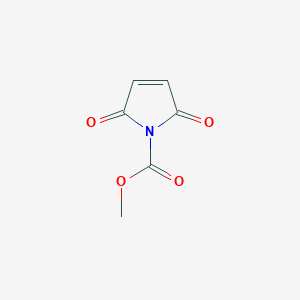

![2,4-dimethyl-9H-pyrido[2,3-b]indole](/img/structure/B14981.png)
